![molecular formula C24H26N2O4S B2538726 N-(4-(N-(2-([1,1'-联苯]-4-基)-2-羟丙基)磺酰胺基)-3-甲苯基)乙酰胺 CAS No. 1448051-49-7](/img/structure/B2538726.png)

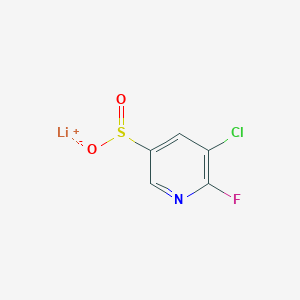

N-(4-(N-(2-([1,1'-联苯]-4-基)-2-羟丙基)磺酰胺基)-3-甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

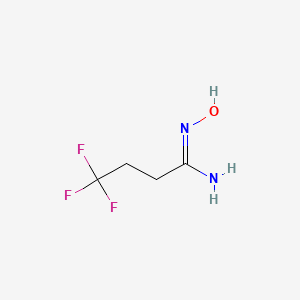

The compound N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide is a complex molecule that appears to be related to a family of acetamide derivatives. These derivatives are often studied for their potential pharmacological properties, including their use as intermediates in drug synthesis and their possible toxicological implications as metabolites of other substances 10.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions, starting from simple precursors such as nitrophenols or aminophenols, which are then acylated, silylated, or undergo reductive carbonylation to introduce the desired functional groups . For example, the synthesis of N-hydroxyacetaminophen involves the reduction of potassium p-nitrophenyl sulfate to a hydroxylamine, followed by acetylation and treatment with sulfatase . Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide are synthesized through reactions with chlorotrimethylsilane and subsequent transsilylation . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using a variety of spectroscopic techniques, including IR, UV, MS, 1H NMR, 13C NMR, and sometimes X-ray crystallography 10. These techniques provide detailed information about the functional groups present, the molecular conformation, and the presence of intra- and intermolecular hydrogen bonds, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

Acetamide derivatives can participate in a range of chemical reactions. They can be used as synthons in heterocyclic synthesis, react with alcohols to form silanes, and undergo coupling reactions to form azo compounds . The reactivity of these compounds is influenced by the substituents on the aromatic rings and the presence of electron-withdrawing or electron-donating groups, which can stabilize or destabilize reaction intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as stability, solubility, and melting points, are influenced by their molecular structure. For instance, N-hydroxyacetaminophen is moderately unstable at physiological pH and temperature, while its phenolic sulfate conjugate is stable . The presence of silyl groups can also affect the hydrolytic stability of these compounds . The electronic behavior of intramolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)acetamides has been studied using NBO analysis, which provides insights into their electronic properties .

Relevant Case Studies

Case studies involving acetamide derivatives often focus on their potential biological activities, such as antimicrobial properties or anticancer activity. For example, azo complexes derived from N-(4-hydroxyphenyl)acetamide have been studied for their antimicrobial activity . Additionally, molecular docking analyses have been performed to assess the anticancer potential of certain acetamide derivatives by targeting specific receptors . These studies highlight the importance of acetamide derivatives in medicinal chemistry and their potential applications in drug development.

科学研究应用

化学选择性乙酰化和合成

相关化合物 N-(2-羟苯基)乙酰胺用作抗疟疾药物全天然合成的中间体。它通过 2-氨基苯酚的氨基进行化学选择性单乙酰化制备,以 Novozym 435 作为催化剂。该过程突出了该化合物在促进重要医药化合物的合成中的重要性,重点是优化各种参数,如酰基供体和反应条件,以提高产率和选择性 (Magadum & Yadav, 2018)。

抗菌剂合成

在探索新的抗菌剂时,已合成出包含磺酰胺部分的衍生物,其结构类似于 N-(4-(N-(2-([1,1'-联苯]-4-基)-2-羟丙基)磺酰胺基)-3-甲苯基)乙酰胺。这些化合物通过一种用途广泛且易于获得的合成途径,已显示出有希望的体外抗菌和抗真菌活性。该研究旨在开发具有增强抗菌性能的杂环化合物,强调含磺酰胺分子的治疗潜力 (Darwish et al., 2014)。

配位络合物和抗氧化活性

已合成出与本化合物结构相关的吡唑-乙酰胺衍生物,并用于构建新型的 Co(II) 和 Cu(II) 配位络合物。研究了这些络合物的结构和抗氧化活性,揭示了通过各种氢键产生的显着相互作用,这导致超分子结构的形成。此类研究表明这些化合物具有创造具有所需化学性质和生物活性的材料的潜力 (Chkirate et al., 2019)。

绿色合成

在另一个应用中,催化氢化工艺被用于绿色合成 N-(3-氨基-4-甲氧苯基)乙酰胺,这是生产偶氮分散染料的重要中间体。该工艺代表了向化学工业中更环保的制造方法转变,减少了对传统还原方法的依赖。此类研究展示了在合成关键化学中间体中可持续实践的潜力 (张群峰,2008)。

作用机制

The acetamide-sulfonamide compounds were found to inhibit urease in a competitive manner, as indicated by an increase in the Km value of the urease enzyme while the Vmax value remained constant at a certain inhibitor concentration . This suggests that these compounds might bind to the active site of the enzyme, preventing the substrate (urea) from binding and thus inhibiting the enzyme’s activity.

安全和危害

未来方向

属性

IUPAC Name |

N-[4-[[2-hydroxy-2-(4-phenylphenyl)propyl]sulfamoyl]-3-methylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4S/c1-17-15-22(26-18(2)27)13-14-23(17)31(29,30)25-16-24(3,28)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-15,25,28H,16H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMBELFUOOHMJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2538645.png)

![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2538650.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2538655.png)

![2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2538659.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2538661.png)

![(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid](/img/structure/B2538666.png)